molecular formula C11H21NO3 B13069868 Tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Cat. No.: B13069868
M. Wt: 215.29 g/mol
InChI Key: UJDPADYLZZKMRV-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a morpholine derivative, characterized by the presence of a tert-butyl ester group at the 4-position and methyl groups at the 2 and 6 positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-dimethylmorpholine-4-carboxylate typically involves the reaction of 2,6-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,6-dimethylmorpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 2,6-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

UJDPADYLZZKMRV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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